1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Description
Chemical Identity and Nomenclature
The systematic identification of this compound begins with its internationally recognized Chemical Abstracts Service number 61271-84-9, which serves as its unique molecular identifier in chemical databases worldwide. The compound's International Union of Pure and Applied Chemistry nomenclature follows the established conventions for spirocyclic compounds, designating it as this compound. This systematic name reflects the compound's structural hierarchy, beginning with the 4-chlorophenyl substituent attached to the nitrogen atom at position 1 of the triazaspiro framework, followed by the specification of the spiro-connected ring system containing nitrogen atoms at positions 1, 3, and 8, and concluding with the ketone functionality at position 4.
The molecular formula C₁₃H₁₆ClN₃O indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 265.74 grams per mole. Alternative nomenclature systems have generated several synonyms for this compound, including variations in the presentation of the triazaspiro designation, though the core structural identification remains consistent across chemical literature and commercial sources. The compound's molecular descriptor language representation includes its International Chemical Identifier string: InChI=1S/C13H16ClN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18), and its corresponding InChI Key: PSTZLFWHHJKOJF-UHFFFAOYSA-N.
The Simplified Molecular Input Line Entry System notation for this compound is represented as: C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl, which provides a linear encoding of the molecular structure suitable for computational chemistry applications. This comprehensive chemical identification system ensures accurate communication of the compound's structure across diverse scientific disciplines and facilitates its proper cataloging in chemical databases and research publications.
| Chemical Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 61271-84-9 |
| Molecular Formula | C₁₃H₁₆ClN₃O |
| Molecular Weight | 265.74 g/mol |
| International Union of Pure and Applied Chemistry Name | This compound |
| InChI Key | PSTZLFWHHJKOJF-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl |
| MDL Number | MFCD18711449 |
Structural Features and Spirocyclic Architecture
The molecular architecture of this compound exemplifies the sophisticated three-dimensional geometry characteristic of spirocyclic compounds, where two ring systems share a single quaternary carbon atom known as the spiro center. This structural arrangement creates a rigid, twisted molecular framework that substantially differs from planar aromatic systems or simple cyclic structures. The spiro junction in this compound connects a five-membered triazine ring containing the ketone functionality with a six-membered saturated ring, forming the characteristic spiro[4.5] ring system designation that indicates the respective ring sizes.
The triazaspiro core structure incorporates three nitrogen atoms strategically positioned within the bicyclic framework, with nitrogen atoms located at positions 1, 3, and 8 of the decane numbering system. The nitrogen atom at position 1 serves as the attachment point for the 4-chlorophenyl substituent, creating a tertiary amine linkage that extends the molecular framework into three-dimensional space. The ketone functionality at position 4 introduces a carbonyl group that participates in hydrogen bonding interactions and contributes to the compound's overall polarity and potential biological activity. The 4-chlorophenyl substituent provides aromatic character to the molecule while the para-positioned chlorine atom enhances lipophilicity and may influence molecular interactions through halogen bonding mechanisms.
The spirocyclic architecture imparts several important structural characteristics to the molecule, including conformational rigidity that reduces the entropic penalty associated with target binding in biological systems. The perpendicular arrangement of the ring systems in spiro compounds results in suppression of molecular interactions between π-systems, which can enhance solubility properties and prevent the formation of excimers observed in solid-state fluorescent compounds. The cross-shaped molecular structure and inherent rigidity of the spiro framework lead to molecular entanglement in the amorphous solid state, often inhibiting crystallization and affecting the compound's physical properties.
Research has demonstrated that the 1,3,8-triazaspirodecan-4-one scaffold serves as a privileged structure in medicinal chemistry, capable of maintaining selectivity and potency when appropriately substituted. The installation of this triazaspiro framework has been shown to confer nanomolar potency and unprecedented selectivity in enzyme inhibition studies, highlighting the importance of the three-dimensional molecular geometry in biological recognition processes. The structural features of this scaffold allow for diverse functionalization strategies while maintaining the core spirocyclic integrity that contributes to its biological activity.
Historical Context in Heterocyclic Chemistry
The development of spirocyclic compounds in organic chemistry traces its origins to the early twentieth century, with von Baeyer's discovery of the first spiro compound in 1900 marking a pivotal moment in the understanding of three-dimensional molecular architecture. This historical milestone laid the foundation for subsequent investigations into spirocyclic systems and their unique properties, ultimately leading to the recognition of spiro compounds as important structural motifs in both natural products and synthetic pharmaceuticals. The evolution of spirocyclic chemistry has been driven by the recognition that these compounds possess inherent three-dimensional structures that can reduce conformational entropy penalties associated with target binding while producing diverse molecular shapes suitable for biological applications.
The specific development of triazaspiro frameworks represents a more recent advancement in heterocyclic chemistry, emerging from the convergence of spiro compound chemistry with nitrogen heterocycle research. The incorporation of multiple nitrogen atoms into spirocyclic frameworks has created opportunities for enhanced molecular interactions through hydrogen bonding, coordination chemistry, and varied electronic effects. The 1,3,8-triazaspiro[4.5]decan-4-one scaffold has gained particular prominence in medicinal chemistry research due to its demonstrated ability to serve as a privileged structure for enzyme inhibition.
Historical investigations into spiro compound chemistry have revealed that these structures often exhibit central or axial chirality, enabling the creation of molecules with defined stereochemical properties even when the spiro center lacks four different substituents. This chirality aspect has proven particularly valuable in pharmaceutical development, where stereochemical control can significantly impact biological activity and selectivity. The development of synthetic methodologies for constructing spirocyclic frameworks has evolved from simple dialkylation strategies to sophisticated cascade reactions and rearrangement processes that enable efficient access to complex molecular architectures.
The recognition of spiro compounds as bioisosteres for various functional groups has further enhanced their significance in drug development. The ability of spirocyclic structures to modify water solubility, lipophilicity, dominant conformation, and absorption, distribution, metabolism, excretion, and toxicity properties has made them valuable tools for lead compound optimization. Research into triazaspiro compounds has demonstrated their utility in creating molecules with improved pharmacological profiles compared to their non-spirocyclic analogs, supporting their continued investigation as scaffolds for therapeutic development.
The iterative parallel synthesis approaches developed for triazaspiro compound libraries have enabled systematic structure-activity relationship studies that have elucidated the key structural features responsible for biological activity. These synthetic strategies have facilitated the rapid generation of diverse analogs while maintaining the core spirocyclic framework, allowing researchers to optimize substituent patterns for enhanced potency and selectivity. The historical development of these synthetic methodologies has contributed significantly to the current understanding of triazaspiro chemistry and its applications in pharmaceutical research.
Properties
IUPAC Name |
1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTZLFWHHJKOJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603143 | |
| Record name | 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61271-84-9 | |
| Record name | 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
One of the principal methods involves reductive amination between a ketone and a triazaspiro compound precursor.
- Procedure: A ketone such as 4-chlorobenzaldehyde or 4-chlorophenyl-substituted ketone is reacted with 1,3,8-triazaspiro[4.5]decan-4-one or its derivatives in the presence of a reducing agent like sodium cyanoborohydride.
- Conditions: The reaction is typically carried out in solvents such as tetrahydrofuran (THF) or ethanol at room temperature for extended periods (e.g., 18 hours).
- Work-up: After reaction completion, the mixture is extracted, washed with sodium hydroxide and brine, dried over sodium sulfate, and concentrated. The product is purified by silica gel chromatography and crystallized as a hydrochloride salt.
This method is exemplified in the preparation of various analogs where different cyclohexanone derivatives are used, demonstrating the versatility of the reductive amination step in introducing diverse substituents at the spiro nitrogen.
Cyclization and Reduction
Another approach involves cyclizing a precursor compound followed by reduction to yield the triazaspiro core with the desired substituent.
- This method starts from intermediates bearing appropriate functional groups that can cyclize to form the spiro ring system.
- Subsequent reduction steps stabilize the formed ring and introduce the nitrogen atoms at the correct positions.
While specific details for this compound are less documented, this approach is common in spirocyclic compound synthesis and referenced in related patent literature.
Alkylation or Benzylation
- Alkylation or benzylation of the triazaspiro compound at the N-1 position can be performed using halogenated 4-chlorophenyl derivatives.
- This method involves reacting the triazaspiro core with 4-chlorobenzyl halides under basic conditions to attach the 4-chlorophenyl group.
- The reaction conditions must be optimized to avoid over-alkylation or side reactions.
Representative Example from Patent Literature
This example illustrates the preparation of this compound hydrochloride with detailed procedural steps and characterization data.
Stock Solution Preparation (Supporting Data)
For research and formulation purposes, stock solutions of this compound are prepared at various concentrations. The following table summarizes solvent volumes required for different masses and molarities, useful for in vitro and in vivo studies:
| Mass (mg) | 1 mM (mL) | 5 mM (mL) | 10 mM (mL) |
|---|---|---|---|
| 1 | 3.7631 | 0.7526 | 0.3763 |
| 5 | 18.8154 | 3.7631 | 1.8815 |
| 10 | 37.6308 | 7.5262 | 3.7631 |
Analytical and Characterization Data
- Melting Point: >250 °C, indicating high purity and thermal stability.
- Mass Spectrometry: Molecular ion peak at m/e = 327-370 depending on substituents and salt form.
- Spectroscopic Data: Typically confirmed by NMR and IR to verify the spirocyclic and aromatic structures.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Agents :
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has been investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure is of particular interest for developing new therapeutic agents due to its ability to interact with biological targets.
- Antimicrobial Activity : Studies have shown that spirocyclic compounds can exhibit significant antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound against various pathogens.
- Anticancer Properties : The compound is also being explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
Organic Synthesis
Building Block for Complex Molecules :
The compound serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds. Its unique structure allows chemists to utilize it in various synthetic pathways, facilitating the development of novel materials and drugs.
- Synthesis Methods : Common synthetic routes include the reaction of 4-chlorobenzaldehyde with suitable amines to form imine intermediates, which can then undergo cyclization reactions under specific conditions (e.g., using Lewis acid catalysts) .
Material Science
Innovative Material Development :
In the industrial sector, this compound is being utilized in the development of new materials and as a catalyst in various chemical reactions.
- OLED Applications : The compound has been identified as an innovative intermediate for organic light-emitting diodes (OLEDs), showcasing its versatility beyond traditional pharmaceutical applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of spirocyclic compounds demonstrated that derivatives of this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the chlorophenyl group can enhance potency.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on human cancer cell lines. The study revealed that it induces apoptosis through mitochondrial pathways, suggesting potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
- Substituent-Driven Selectivity : The addition of trifluoroethyl (Compound 105) enhances metabolic stability and oral bioavailability compared to the methyl-substituted analog (Compound 104) .
- Oncological vs. Neurological Targets: Pyrroloquinoxaline derivatives exhibit potent cytotoxicity in leukemia cells (IC₅₀ < 3 µM) , while fluorophenoxypropyl groups (e.g., Spiramide) confer high ORL1 receptor affinity (Ki: 0.2 nM) with moderate μ-opioid selectivity .
Pharmacokinetic and Physicochemical Properties
| Property | Parent Compound | Compound 105 | Spiramide |
|---|---|---|---|
| Molecular Weight | 265.74 | 447.88 | 425.45 |
| logP | 1.4 | 3.2 | 4.1 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Bioavailability | Not tested | >50% (rodents) | High (CNS-targeted) |
| Thermal Stability | Stable to 200°C | Degrades at 150°C | Stable to 180°C |
Note: Increased lipophilicity (logP > 3) in analogs correlates with enhanced blood-brain barrier penetration, as seen in Spiramide and Compound 105 .
Biological Activity
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one, a compound with the CAS number 61271-84-9, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C13H16ClN3O
- Molecular Weight : 265.74 g/mol
- IUPAC Name : this compound
- Chemical Structure :
- SMILES: O=C1NCN(C2=CC=C(Cl)C=C2)C31CCNCC3
- InChI Key: PSTZLFWHHJKOJF-UHFFFAOYSA-N
The compound features a spirocyclic structure that contributes to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| HeLa (Cervical) | 0.126 | |
| SMMC-7721 (Liver) | 0.071 | |
| K562 (Leukemia) | 0.164 | |
| MCF-7 (Breast) | 9 | |
| HCT116 (Colon) | 2.5 |
Case Study : In a study evaluating the structure-activity relationship (SAR), it was found that the presence of electron-withdrawing groups like chlorine significantly enhances the anticancer activity of derivatives compared to those with electron-donating groups .
The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and cell cycle regulation. It has been shown to inhibit the interaction between p53 and MDM2, leading to increased p53 activity and subsequent induction of apoptosis in cancer cells .
Additional Biological Activities
In addition to its anticancer properties, this compound exhibits other biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects in vitro, suggesting possible therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl ring and variations in the spirocyclic framework significantly influence biological activity. For instance:
- Substitution at the para position with electron-withdrawing groups like Cl enhances activity.
- The presence of aliphatic linkers in certain derivatives has been shown to decrease overall potency .
Comparative Studies
Comparative studies with known anticancer agents such as doxorubicin reveal that some derivatives of this compound exhibit comparable or superior efficacy against specific cancer cell lines . This positions it as a promising candidate for further development in cancer therapeutics.
Q & A
Q. What are the standard synthetic protocols for preparing 1-(4-chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one derivatives?
- Methodological Answer : The synthesis typically involves multi-step procedures, including nucleophilic substitution and cyclization. For example, spirocyclic core formation can be achieved via refluxing intermediates in methanol with 10% NaOH, followed by neutralization and extraction (e.g., using ethyl acetate). Purification often involves vacuum evaporation and recrystallization. Yields vary (42–50%), and structural confirmation relies on NMR and HRMS .
Q. How is structural confirmation of this compound performed in academic research?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assign peaks for spirocyclic carbons (e.g., 123–124 ppm for cyclopentane carbons) and aromatic protons (e.g., δ 6.5–7.5 ppm for chlorophenyl groups) .
- HRMS-ESI : Validate molecular formulas (e.g., [M+H]+ calc. 392.2333 vs. exp. 392.2336) .
- Elemental Analysis : Confirm C, H, N content (e.g., C: 64.42% vs. calc. 64.85%) .
Advanced Research Questions
Q. How can researchers optimize low yields during spirocyclic core formation?
- Methodological Answer :
- Solvent Optimization : Replace methanol with polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to improve cyclization efficiency.
- Temperature Control : Use microwave-assisted synthesis for faster, higher-yield reactions (referenced in similar spirocyclic syntheses) .
Q. What strategies are recommended to resolve contradictory pharmacological activity data in receptor binding studies?
- Methodological Answer :
- Replicate Assays : Ensure consistent receptor preparation (e.g., membrane homogenates) and ligand concentrations.
- Purity Validation : Use HPLC (e.g., retention time analysis ) to confirm compound integrity.
- Functional Assays : Complement binding data with cAMP or β-arrestin recruitment assays to assess downstream effects .
Q. How can substituent modifications improve selectivity for opioid vs. dopamine receptors?
- Methodological Answer :
- Halogenation : Introduce electron-withdrawing groups (e.g., 4-Cl) to enhance opioid receptor affinity, as seen in PLD2 inhibitors .
- Side-Chain Engineering : Replace propyl chains with bulkier groups (e.g., benzodioxinylmethyl) to reduce off-target binding to D3 receptors .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points for derivatives?
- Methodological Answer :
- Crystallization Conditions : Vary solvents (e.g., acetone vs. ethanol) to isolate polymorphs.
- DSC Analysis : Use differential scanning calorimetry to verify phase transitions.
- Salt Formation : Convert free amines to hydrochloride salts (e.g., m.p. 208–209°C for hydroxides vs. 123–124°C for free bases) .
Experimental Design
Q. What in vitro assays are recommended to evaluate phospholipase D2 (PLD2) inhibition?
- Methodological Answer :
- Fluorescent Substrate Assays : Use Amplex Red to quantify choline release.
- Isoform Selectivity : Compare IC50 values against PLD1 using HEK293 cells overexpressing each isoform .
Q. How can solubility challenges in pharmacological assays be mitigated?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
